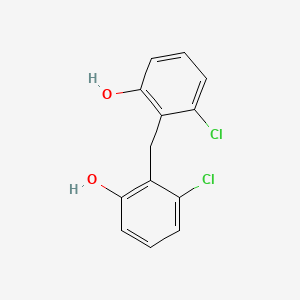
2,2'-Methylenebis(3-chlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(3-chlorophenol): is a halogenated phenolic compound known for its antimicrobial properties. It is used in various applications, including as a bactericide and fungicide in cosmetics and other products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(3-chlorophenol) typically involves the reaction of 3-chlorophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two 3-chlorophenol molecules .
Industrial Production Methods: Industrial production methods for 2,2’-Methylenebis(3-chlorophenol) often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Methylenebis(3-chlorophenol) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various halogenated phenols depending on the substituent introduced
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(3-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties against various bacteria and fungi.
Medicine: Investigated for potential use in antimicrobial formulations.
Industry: Utilized in the production of disinfectants and preservatives
Mecanismo De Acción
The antimicrobial action of 2,2’-Methylenebis(3-chlorophenol) is primarily due to its ability to disrupt microbial cell membranes. It inhibits membrane-bound enzymes, leading to cell lysis and death. The compound targets pathways involved in cell wall synthesis and energy production .
Comparación Con Compuestos Similares
Hexachlorophene: Another chlorinated bisphenol with similar antimicrobial properties but more potent against Gram-positive bacteria.
Dichlorophene: Shares similar uses and mechanisms but differs in its specific activity spectrum.
Uniqueness: 2,2’-Methylenebis(3-chlorophenol) is unique in its balanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it versatile for various applications .
Propiedades
Número CAS |
1333-15-9 |
|---|---|
Fórmula molecular |
C13H10Cl2O2 |
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
3-chloro-2-[(2-chloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-3-1-5-12(16)8(10)7-9-11(15)4-2-6-13(9)17/h1-6,16-17H,7H2 |
Clave InChI |
JXRJCEWQVOBGMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


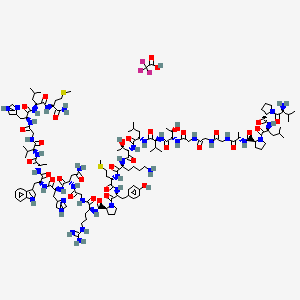
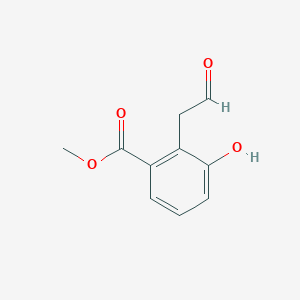
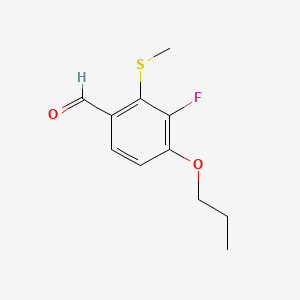
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
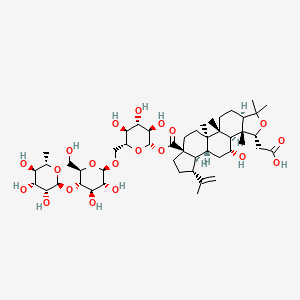
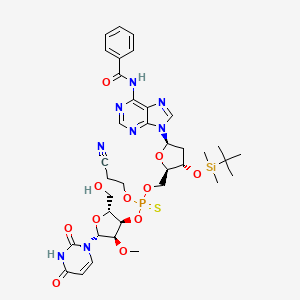
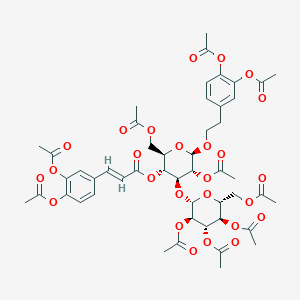
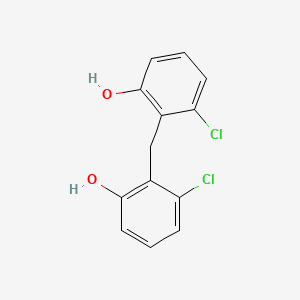
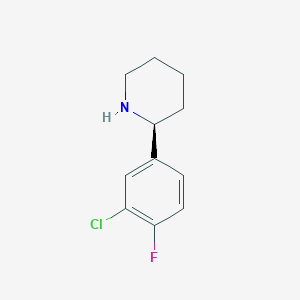
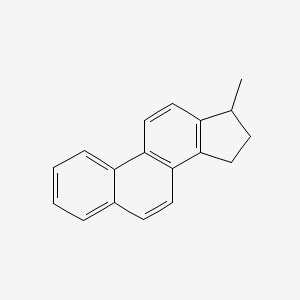

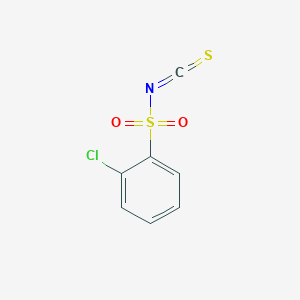
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)

